molecular formula C9H6ClN3O2 B3227229 Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate CAS No. 1260761-86-1

Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B3227229
CAS No.: 1260761-86-1
M. Wt: 223.61 g/mol
InChI Key: KDCFBDLMQJDMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a methyl ester group at position 2. This structure combines the electron-withdrawing effects of the chlorine atom and the ester functionality, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves cyclization reactions, such as the reaction of substituted pyridine derivatives with reagents like ethyl 2-chlorooxoacetate or oxalyl chloride under reflux conditions . The compound’s crystallinity and stability are influenced by hydrogen bonding patterns, a common feature in pyrimidine derivatives .

Properties

IUPAC Name

methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6(10)5-3-2-4-11-7(5)13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFBDLMQJDMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743235
Record name Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260761-86-1
Record name Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the esterification of 4-chloropyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate belongs to the pyrido[2,3-d]pyrimidine family, which has gained attention for its potential as a scaffold in drug design. This compound exhibits a range of biological activities, making it a valuable candidate for further research.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidines. The compound has shown effectiveness against various cancer cell lines by inhibiting key kinases involved in cancer progression:

  • Kinase Inhibition : this compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have been linked to significant inhibitory effects against CDK4/6, which are targets in breast cancer therapy .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase through various signaling pathways, including the activation of caspase-3 and DNA fragmentation .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. It has been tested for efficacy against both bacterial and fungal strains, making it a potential candidate for developing new antibiotics or antifungal agents.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods involving the reaction of chlorinated pyridines with carboxylic acids or their derivatives. The development of derivatives is crucial for enhancing its bioactivity and selectivity:

  • Synthetic Routes : Various synthetic strategies have been reported to produce this compound efficiently, including microwave-assisted synthesis and traditional heating methods that allow for regioselective modifications .

Case Studies and Research Findings

Several case studies highlight the application of this compound in drug discovery:

Study Focus Findings
Elzahabi et al. (2018)Anticancer ActivityDemonstrated significant growth inhibition in five cancer cell lines with IC50 values ranging from 1.54 to 3.36 μM against prostate and lung cancer cells .
Recent Review (2023)Medicinal ApplicationsDiscussed the broad spectrum of activities including antitumor and antibacterial effects, emphasizing structure-activity relationships that guide further modifications .
Synthesis InnovationsMethod DevelopmentHighlighted new synthetic methods that increase yield and reduce steps in producing pyrido[2,3-d]pyrimidines, facilitating easier access to this compound for research purposes .

Mechanism of Action

The mechanism of action of Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrido[2,3-d]pyrimidine scaffold is structurally diverse, with modifications at positions 2, 4, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate and related derivatives:

Compound Substituents Synthetic Route Key Properties/Applications Reference
This compound - Cl at position 4
- Methyl ester at position 2
Cyclization of 2,3-aminoamidopyridine with ethyl 2-chlorooxoacetate Intermediate for anticancer/antiviral agents; moderate solubility in polar solvents
Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate - Oxo group at position 4
- Ethyl ester at position 2
Reaction of N-cyclohexyl pyridone with diethyl oxalate in DMF Cytotoxicity against tumor cell lines; higher melting point (~278–280°C) due to cyclohexyl group
Ethyl 6-ethyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate - Thieno ring fusion
- Ethyl substituent at position 6
Condensation with triethyl orthoformate and DMF at 140–150°C Potent antiallergy activity (4-hour duration in PCA tests); improved bioavailability
Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate - Thieno ring fusion
- Methyl group at position 7
Multi-step cyclization with amino acid methyl esters Enhanced thermal stability; potential antiviral scaffold (HIV-1 integrase inhibition)

Key Observations

Substituent Effects on Reactivity: The chlorine atom in this compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions. In contrast, oxo groups (e.g., in ethyl 4-oxo derivatives) promote hydrogen bonding, improving crystallinity . Thieno ring fusion (e.g., in thieno[2,3-d]pyrimidines) increases aromaticity and lipophilicity, enhancing membrane permeability and antiallergy activity .

Biological Activity: this compound lacks direct biological data in the provided evidence but is structurally analogous to ethyl 4-oxo derivatives, which show cytotoxicity (56% yield in synthesis, IC₅₀ values in µM range) . Thieno[2,3-d]pyrimidine derivatives exhibit prolonged antiallergy effects (up to 4 hours) due to histamine release inhibition , whereas pyrido[1,2-a]thieno derivatives target viral integrases .

Synthetic Yields and Conditions: this compound is synthesized in moderate yields (~50–70%) using reflux conditions , comparable to ethyl 4-oxo derivatives (~56% yield) . Thieno-fused derivatives require higher temperatures (140–150°C) and specialized reagents (e.g., triethyl orthoformate), resulting in lower yields (~63%) .

Physicochemical Properties

  • Solubility: Methyl ester derivatives generally exhibit better solubility in methanol and ethanol compared to ethyl esters due to shorter alkyl chains .
  • Melting Points : Chlorine substitution correlates with higher melting points (e.g., methyl 4-chloro derivative vs. ethyl 4-oxo derivative at 278–280°C) .

Biological Activity

Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Overview of Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Properties : The compound exhibits promising activity against various cancer cell lines, including those resistant to conventional therapies.
  • Antimicrobial Effects : It has shown efficacy against a range of microbial pathogens.
  • Enzyme Inhibition : The compound can inhibit specific enzymes, contributing to its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been reported to inhibit tyrosine kinases and other signaling proteins, which are crucial in cancer progression and cellular signaling pathways .
  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have demonstrated potent inhibition of DHFR, a key enzyme in the folate metabolism pathway essential for DNA synthesis .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines, including this compound. The compound exhibited an IC50 value of approximately 1.54 μM against prostate cancer (PC-3) and 3.36 μM against lung cancer (A-549) cells .
  • Kinase Inhibition : Research indicated that this compound could inhibit EGFR kinase activity with an IC50 value of 13 nM. This suggests its potential use in targeted cancer therapies .
  • Antimicrobial Activity : The compound was assessed for its antimicrobial properties against various bacterial strains. Results indicated significant inhibition zones, suggesting effectiveness as an antibacterial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50 ValueReference
AntitumorProstate Cancer (PC-3)1.54 μM
AntitumorLung Cancer (A-549)3.36 μM
Kinase InhibitionEGFR Kinase13 nM
AntimicrobialVarious BacteriaSignificant Inhibition Zones

Q & A

Q. What are the common synthetic routes for Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For instance, reacting 2,3-aminoamidopyridine derivatives with ethyl 2-chlorooxoacetate in the presence of a base like NaH yields ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate, which can be esterified to the methyl derivative . Optimizing reaction temperature (e.g., 80–100°C), solvent choice (THF/1-methylpyrrolidinone), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) significantly improves yields. Microwave-assisted synthesis (e.g., 3–5 hours under reflux) has also been reported for related pyridopyrimidine derivatives, reducing reaction times by 30–50% .

Q. Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CIncreases by 20%
SolventTHF/NMP mixtureEnhances solubility
Reaction Time3–5 hours (reflux)Minimizes side products

Q. How is the structure of this compound confirmed spectroscopically?

Structural confirmation relies on multi-nuclear NMR, IR, and mass spectrometry. For example:

  • ¹H NMR : Peaks at δ 1.18–1.79 ppm (aliphatic protons), δ 7.63–8.10 ppm (aromatic protons), and δ 4.37 ppm (ester CH₂CH₃) .
  • IR : Stretching bands at 1718 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (amide C=O) .
  • Mass Spec : Molecular ion peaks matching calculated molecular weights (e.g., 452.89 for ethyl analogs) .
    Elemental analysis (C, H, N) further validates purity, with deviations <0.3% considered acceptable .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electronic environment of the 4-chloro substituent. Fukui indices identify the C4 position as electrophilic, favoring substitution with amines or thiols. Solvent effects (e.g., ethanol vs. DMF) are modeled using Polarizable Continuum Models (PCM), showing a 10–15% increase in reaction rates in polar aprotic solvents . Molecular docking studies further predict binding affinities to biological targets like viral integrases .

Q. DFT Results for Nucleophilic Attack

PositionFukui Index (f⁻)Reactivity Rank
C40.451 (most reactive)
C20.123

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound?

Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise hydrogen-bonding metrics. For example, graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings formed by N–H⋯O interactions. Discrepancies between experimental and theoretical bond lengths (e.g., O⋯N distances of 2.8–3.0 Å vs. DFT-predicted 2.7 Å) are resolved by refining thermal parameters and validating against Cambridge Structural Database entries .

Q. Hydrogen-Bonding Metrics

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H⋯O2.85158R₂²(8)
C–H⋯Cl3.10145C(6) chain

Q. What strategies mitigate cytotoxicity while retaining antiviral activity in pyridopyrimidine derivatives?

Structure-activity relationship (SAR) studies highlight that:

  • Chloro substituents at C4 enhance antiviral potency (e.g., EC₅₀ = 1.2 μM against HCV) but increase cytotoxicity (CC₅₀ = 25 μM).
  • Replacing chlorine with methoxy groups reduces toxicity (CC₅₀ = 50 μM) but decreases activity (EC₅₀ = 5.8 μM) .
    Co-crystallization with target enzymes (e.g., HIV-1 integrase) reveals that bulkier substituents at C2 improve selectivity by occupying hydrophobic pockets .

Q. SAR Table for Analog Optimization

Substituent (C4)EC₅₀ (μM)CC₅₀ (μM)Selectivity Index
Cl1.22520.8
OCH₃5.8508.6
NH₂3.44513.2

Q. How are experimental and theoretical vibrational spectra reconciled for this compound?

Discrepancies between experimental IR and DFT-calculated spectra (e.g., C=O stretching frequencies) arise from solvent interactions and crystal packing. Scaling factors (0.96–0.98) are applied to theoretical frequencies to match experimental data. For instance, the ester C=O stretch at 1718 cm⁻¹ (observed) aligns with a scaled DFT value of 1705 cm⁻¹, with differences attributed to hydrogen bonding in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.